The compound (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative that incorporates a pyrrolopyridine moiety, which is significant in medicinal chemistry due to its potential biological activities. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in various applications including drug development and materials science. This compound's unique structure suggests it may possess specific reactivity and binding properties that can be exploited in biochemical contexts.
The compound falls under the category of organoboron compounds, specifically classified as a boronic acid due to the presence of the boron atom bonded to a hydroxyl group. It also features a pyrrolopyridine structure, which is a bicyclic aromatic compound known for its pharmacological relevance.
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves several steps:
The synthesis may utilize techniques such as NMR spectroscopy for monitoring reaction progress, and purification methods like column chromatography to isolate the desired product. The yield and purity of the final compound are critical for its subsequent applications.
The molecular structure of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid features:
Key structural data can include bond lengths, angles, and dihedral angles, typically obtained through X-ray crystallography or computational modeling techniques. These studies provide insights into the electronic distribution within the molecule, influencing its reactivity .
Boronic acids are known for their ability to undergo several key reactions:
Kinetics and thermodynamics of these reactions can be studied using spectroscopic methods such as NMR or UV-Vis spectroscopy to determine reaction rates and equilibrium constants.
The mechanism by which (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid exerts its effects likely involves:
Quantitative measures such as binding affinities (K_d values) can be derived from competitive binding assays or kinetic studies .
Relevant data on melting points, boiling points, and spectral characteristics (NMR, IR) provide insights into its physical state and functional groups .
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid has potential applications in:
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid (CAS 1286776-82-6) serves as a specialized boron-based coupling partner in Suzuki-Miyaura reactions (SMC), enabling C–C bond formation at the C-2 position of the 7-azaindole scaffold. Its tetrahedral boronic acid group (–B(OH)₂) undergoes transmetalation with palladium catalysts, forming biaryl linkages critical for pharmaceutical intermediates like kinase inhibitors [8] [9]. Key challenges include:
Table 1: Catalyst Systems for SMC of SEM-Protected Pyrrolopyridine-Boronic Acid
Catalyst System | Aryl Halide | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd₂(dba)₃ | Aryl iodides | Dioxane | 68–75 | High C-2 chemoselectivity |
PEPPSI™-IPr | Aryl chlorides | 2-Propanol | >90 | Room temperature activity |
NiCl₂/PPh₃ | Aryl bromides | THF | 50–65 | Low cost |
Achieving C-2 selectivity over other reactive sites (e.g., C-4 chlorine) requires precise catalyst tuning. Pd₂(dba)₃ demonstrates superior chemoselectivity (92:8 mono vs. diarylation) for C-2 arylation of 4-chloro-2-iodo-7-azaindole derivatives, attributed to reduced steric bulk and optimized electronic properties [8]. Competing reactions include:
Table 2: Selectivity Outcomes in Model Reactions
Catalyst | Boronic Acid | Temp. (°C) | C-2:C-4 Selectivity | Byproducts |
---|---|---|---|---|
Pd₂(dba)₃ | 4-MeOC₆H₄B(OH)₂ | 80 | 96:4 | <5% diarylation |
Pd(PPh₃)₄ | C₆H₅B(OH)₂ | 100 | 70:30 | 20% reduced azaindole |
Pd(OAc)₂/RuPhos | 4-HOCH₂C₆H₄B(OH)₂ | 60 | 88:12 | 8% unknown impurity |
The SEM group ([–CH₂OCH₂CH₂Si(CH₃)₃]) is indispensable for protecting N-1 of pyrrolopyridine during SMC, preventing unwanted coordination or side reactions [3] [8]. Advantages include:
Two strategic pathways exist for synthesizing 2-aryl-4-amino-pyrrolopyridines:
Route A: C–N Bond Formation First
Route B: SMC First
Critical factor: SEM protection is mandatory in Route B to prevent Pd catalyst poisoning by the N–H group.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1